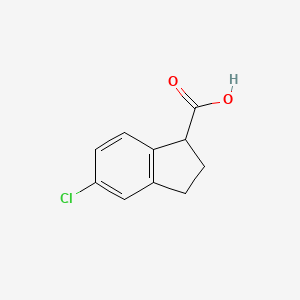

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Vue d'ensemble

Description

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that is used in a variety of scientific research applications. It is a member of the indene carboxylic acids family and has a molecular formula of C9H7ClO2. In

Applications De Recherche Scientifique

Pharmaceutical Intermediates

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of molecules with potential therapeutic effects, particularly in the development of novel anti-inflammatory and analgesic medications .

Material Science

In material science, this compound can be utilized to create polymers with specific characteristics. The chlorinated indene structure could impart properties like increased thermal stability and resistance to degradation, which are essential for materials used in high-stress environments .

Agrochemical Research

The chlorinated indene moiety is also explored in agrochemical research for the development of new pesticides and herbicides. Its unique structure may interact with specific biological pathways in pests, offering a targeted approach to crop protection .

Catalysis

This compound might act as a ligand for catalysts used in organic synthesis. Its ability to coordinate with metals can lead to the development of catalysts that are more selective, efficient, and environmentally friendly .

Environmental Science

In environmental science, researchers can study the degradation pathways and environmental impact of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid. Understanding its behavior in ecosystems helps in assessing the risks associated with its use and disposal .

Biocatalysis

The compound has potential applications in biocatalysis, where it can be used as a substrate for enzymatic reactions to produce chiral alcohols. These chiral alcohols are crucial for the synthesis of optically active pharmaceuticals .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reference compound in chromatographic analysis to determine the presence of similar structures in complex mixtures .

Synthetic Organic Chemistry

Finally, in synthetic organic chemistry, it is a versatile building block for the construction of complex organic molecules. Its reactivity allows for various functional group transformations, which are fundamental in the synthesis of diverse organic compounds .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

It’s synthesized through a series of reactions including oxidation, isomerization under alkaline conditions, and reaction with halogenated alkanes .

Biochemical Pathways

The compound is involved in several biochemical pathways. It’s synthesized from a hydroxyketone compound through an oxidation reaction . This is followed by an isomerization reaction under alkaline conditions to form an indenone compound . The indenone then reacts with a halogenated alkane to form 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid .

Pharmacokinetics

It’s known that the compound is slightly soluble in water and soluble in common organic solvents such as methanol, ethanol, and dichloromethane , which could influence its bioavailability.

Result of Action

Indole derivatives, which this compound is a part of, have been shown to have various biologically vital properties .

Action Environment

The action, efficacy, and stability of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be influenced by various environmental factors. For instance, the synthesis of the compound involves reactions under specific conditions such as alkaline conditions and specific temperatures . Furthermore, the compound’s solubility in different solvents could also influence its action and efficacy .

Propriétés

IUPAC Name |

5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZPVPZNKQOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496311 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66041-26-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(bromomethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1611067.png)

![4-(Chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1611073.png)

![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)